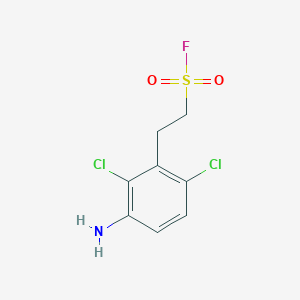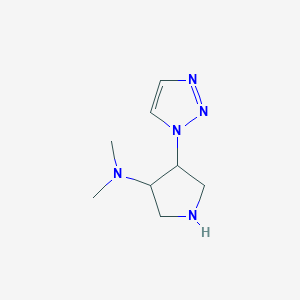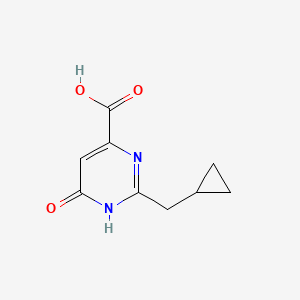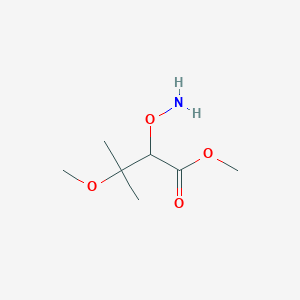
Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an aminooxy group, a methoxy group, and a methyl group attached to a butanoate backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate can be achieved through several methods. One common approach involves the reaction of aminooxyacetic acid with methanol in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted compounds.
Aplicaciones Científicas De Investigación
Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Mecanismo De Acción
The mechanism of action of Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate involves its interaction with specific molecular targets. The aminooxy group can form stable covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Aminooxyacetic acid: A related compound with similar reactivity.
Methoxyamine: Another compound with an aminooxy group.
Methyl 2-(aminooxy)acetate: A structurally similar compound with different functional groups.
Uniqueness
Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable tool in synthetic chemistry and drug development .
Propiedades
Fórmula molecular |
C7H15NO4 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
methyl 2-aminooxy-3-methoxy-3-methylbutanoate |
InChI |
InChI=1S/C7H15NO4/c1-7(2,11-4)5(12-8)6(9)10-3/h5H,8H2,1-4H3 |
Clave InChI |
RLUMNSKEXOTMQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C(=O)OC)ON)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



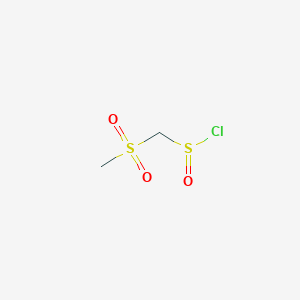
![N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13199748.png)
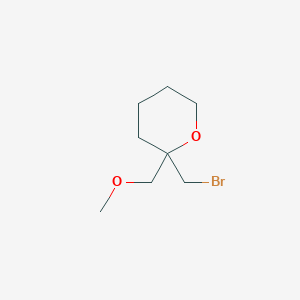

![3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13199763.png)
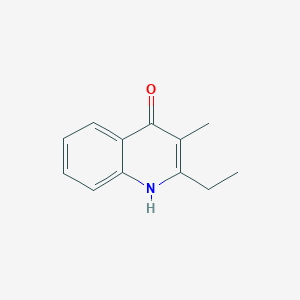
![4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide](/img/structure/B13199790.png)
